Cas no 183742-86-1 (Cyclohexanone,2,2-difluoro-3,3-dihydroxy-)

Cyclohexanone, 2,2-difluoro-3,3-dihydroxy-, is a specialized organic compound with distinct chemical properties. This compound exhibits high reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique difluoro and dihydroxy groups contribute to its selectivity in chemical reactions, offering advantages in targeted synthesis processes. This compound is well-suited for applications requiring high purity and specificity.
Cyclohexanone,2,2-difluoro-3,3-dihydroxy- structure
183742-86-1 structure
商品名:Cyclohexanone,2,2-difluoro-3,3-dihydroxy-
CAS番号:183742-86-1
MF:C6H8F2O3
メガワット:166.12272
MDL:MFCD24708768
CID:114173
PubChem ID:10511244

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 化学的及び物理的性質

名前と識別子

    • Cyclohexanone,2,2-difluoro-3,3-dihydroxy-
    • 2,2-difluoro-3,3-dihydroxycyclohexanone
    • 2,2-Difluoro-3,3-dihydroxy-cyclohexanone
    • 2,2-DIFLUORO-3,3-DIHYDROXYCYCLOHEXAN-1-ONE
    • Cyclohexanone, 2,2-difluoro-3,3-dihydroxy-
    • F76375
    • 183742-86-1
    • Cyclohexanone, 2,2-difluoro-3,3-dihydroxy-
    • DB-275424
    • MDL: MFCD24708768
    • インチ: InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2
    • InChIKey: PLLHONZYEMRVAS-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCC(O)(O)C1(F)F

計算された属性

  • せいみつぶんしりょう: 166.04414
  • どういたいしつりょう: 166.04415044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • PSA: 57.53

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1294718-5g
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
5g
$2675 2024-07-28
eNovation Chemicals LLC
Y1294718-100mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1294718-50mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
50mg
$185 2024-07-28
eNovation Chemicals LLC
Y1294718-1g
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
1g
$665 2025-02-26
eNovation Chemicals LLC
Y1294718-100mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
100mg
$240 2025-02-26
eNovation Chemicals LLC
Y1294718-50mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
50mg
$185 2025-02-26
eNovation Chemicals LLC
Y1294718-5g
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
5g
$2675 2025-02-26
eNovation Chemicals LLC
Y1294718-500mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
500mg
$455 2025-02-26
eNovation Chemicals LLC
Y1294718-1g
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
1g
$665 2025-02-26
eNovation Chemicals LLC
Y1294718-250mg
2,2-Difluoro-3,3-dihydroxy-cyclohexanone
183742-86-1 95%
250mg
$340 2025-02-26

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 関連文献

Cyclohexanone,2,2-difluoro-3,3-dihydroxy-に関する追加情報

Introduction to Cyclohexanone,2,2-difluoro-3,3-dihydroxy (CAS No. 183742-86-1)

Cyclohexanone,2,2-difluoro-3,3-dihydroxy, a compound with the chemical formula C₈H₈F₂O₃, is a fluorinated derivative of cyclohexanone. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of two hydroxyl groups and two fluorine atoms introduces distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The CAS No. 183742-86-1 uniquely identifies this compound in scientific literature and databases. Its molecular structure features a cyclohexane ring substituted with two fluorine atoms at the 2-position and two hydroxyl groups at the 3-position. This arrangement imparts both polar and non-polar characteristics to the molecule, which can be exploited in various chemical reactions and biological interactions.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. Cyclohexanone,2,2-difluoro-3,3-dihydroxy is no exception and has been studied for its potential role in the synthesis of novel pharmaceuticals. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. This makes it a promising candidate for developing drugs with improved efficacy and reduced side effects.

One of the most intriguing aspects of this compound is its utility as a building block in organic synthesis. The combination of hydroxyl and fluoro substituents allows for diverse functionalization strategies. For instance, the hydroxyl groups can participate in esterification or etherification reactions, while the fluorine atoms can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions. These properties have made Cyclohexanone,2,2-difluoro-3,3-dihydroxy a valuable asset in the laboratory for constructing complex molecular architectures.

Recent research has also explored the biological activity of this compound. Studies suggest that fluorinated cyclohexanones exhibit interesting pharmacological properties when incorporated into drug molecules. The electron-withdrawing effect of fluorine can enhance the binding affinity of a drug to its target receptor, leading to more potent therapeutic effects. Additionally, the hydroxyl groups can serve as points for further chemical modification to fine-tune the pharmacokinetic properties of the drug candidate.

The synthesis of Cyclohexanone,2,2-difluoro-3,3-dihydroxy involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and enantioselective hydrogenation have been employed to achieve high yields and enantiomeric purity. These synthetic approaches not only demonstrate the versatility of the compound but also showcase cutting-edge developments in synthetic chemistry.

In conclusion, Cyclohexanone,2,2-difluoro-3,3-dihydroxy (CAS No. 183742-86-1) represents a fascinating example of how structural modifications can lead to novel compounds with significant pharmaceutical potential. Its unique combination of functional groups makes it a versatile intermediate for drug discovery and synthetic chemistry applications. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are poised to play a crucial role in advancing medicinal chemistry.

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